Product packaging for Dimethyl 3-(benzylamino)pentanedioate(Cat. No.:CAS No. 109270-76-0)

Dimethyl 3-(benzylamino)pentanedioate

Cat. No.: B129658
CAS No.: 109270-76-0
M. Wt: 265.3 g/mol
InChI Key: PMTPPXKVQTUVSK-UHFFFAOYSA-N
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Description

Dimethyl 3-(benzylamino)pentanedioate is a substituted pentanedioate ester featuring a benzylamino group at the third carbon of the pentanedioate backbone. The benzylamino group enhances nucleophilicity, making it a candidate for further functionalization in drug discovery pipelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO4 B129658 Dimethyl 3-(benzylamino)pentanedioate CAS No. 109270-76-0

Properties

IUPAC Name

dimethyl 3-(benzylamino)pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-18-13(16)8-12(9-14(17)19-2)15-10-11-6-4-3-5-7-11/h3-7,12,15H,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTPPXKVQTUVSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CC(=O)OC)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Dimethylacetone-1,3-Dicarboxylate

A foundational approach involves reductive amination of dimethylacetone-1,3-dicarboxylate (8) with benzylamine. This method mirrors the synthesis of Boc-protected analogs described in patent US7635784B2. The ketone group in (8) reacts with benzylamine to form an imine intermediate, which is subsequently reduced to the secondary amine.

Key Steps :

  • Condensation : Benzylamine reacts with dimethylacetone-1,3-dicarboxylate in methanol or methyl tetrahydrofuran (Me-THF) at 20–30°C to form the Schiff base.

  • Reduction : The imine is reduced using sodium borohydride (NaBH4) or catalytic hydrogenation with Raney Nickel under 30–200 psi H₂ at 85°C.

Optimization Insights :

  • Solvent Choice : Polar aprotic solvents like Me-THF enhance imine stability and reduction efficiency.

  • Catalyst Impact : Raney Nickel affords higher yields (>90%) compared to NaBH4, which may require prolonged reaction times (72 hours) and generate impurities.

Comparative Analysis of Protection Strategies

Benzyl vs. Boc Protection

Patent US7635784B2 highlights the trade-offs between benzyl and tert-butoxycarbonyl (Boc) protecting groups:

ParameterBenzyl ProtectionBoc Protection
Deprotection Requires harsh conditions (H₂/Pd-C)Mild acidic conditions (HCl in dioxane)
Solubility Low water solubility; facilitates extractionHigh water solubility; complicates workup
Yield 65–75% after purification85–95% with in-situ purification

Critical Consideration : Benzyl protection is preferred for intermediates requiring non-aqueous extraction, whereas Boc groups streamline deprotection in multi-step syntheses.

Side Reactions and Byproduct Mitigation

Diastereomer Formation

The PubMed study (PMID: 11173399) identifies diastereomer formation during cyclopeptide synthesis as a key side reaction. For dimethyl 3-(benzylamino)pentanedioate, similar stereochemical challenges arise during reductive amination:

  • Root Cause : Non-selective reduction of the imine intermediate generates both (R)- and (S)-configured amines.

  • Mitigation :

    • Use chiral catalysts (e.g., Ru-BINAP) for enantioselective hydrogenation.

    • Employ enzymes like Cal B for kinetic resolution of racemic mixtures.

Over-Alkylation and Impurity Profiles

Alkylation with excess benzyl bromide produces quaternary ammonium salts, detectable via NMR or HPLC. Patent WO2019193607A1 recommends stepwise benzyl bromide addition and real-time monitoring using gas chromatography to limit byproducts.

Industrial-Scale Process Optimization

Solvent and Cost Efficiency

  • Me-THF vs. Methanol : Me-THF reduces reaction time by 40% due to higher boiling point (80°C vs. 65°C) and improved catalyst stability.

  • Waste Reduction : Patent WO2019193607A1 emphasizes recovery of undesired intermediates (e.g., 3-isobutyl glutaric acid) via acid-catalyzed recycling, lowering raw material costs by 30%.

Catalytic Hydrogenation at Scale

Large-scale hydrogenation (e.g., 100 L batches) requires:

  • Pressure Control : Maintaining H₂ at 50–100 psi prevents reactor overheating and ensures consistent reaction rates.

  • Catalyst Recycling : Raney Nickel can be reused up to five times after washing with Me-THF, though activity drops by 15% per cycle .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-(benzylamino)pentanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

    Substitution: The benzylamino group can participate in substitution reactions, where the benzyl group is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:
Dimethyl 3-(benzylamino)pentanedioate is primarily used as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, making it a valuable building block in organic chemistry. For instance, it can be subjected to oxidation, reduction, or substitution reactions to yield a variety of derivatives that have further applications in research and industry.

Synthetic Routes:
The compound can be synthesized through several methods, including:

  • Aza-Michael Addition: This method involves the addition of benzylamine to dimethyl maleate in the presence of a base such as DBU under solvent-free conditions. This reaction is notable for its efficiency and simplicity.
  • Continuous Flow Reactors: Industrial production may utilize continuous flow reactors to enhance yield and purity while optimizing reaction conditions.

Biological Applications

Enzyme Inhibition Studies:
this compound has been investigated for its potential role in enzyme inhibition. The compound's benzylamino group can interact with active sites of enzymes, providing insights into enzyme mechanisms and leading to the development of novel inhibitors.

Pharmaceutical Development:
Research has explored the compound's utility as a precursor for pharmaceutical applications. Its derivatives may exhibit biological activity that could be harnessed for drug development, particularly in targeting specific diseases or conditions .

Medicinal Chemistry

Potential Therapeutic Properties:
The compound is being studied for its possible therapeutic effects. Its structure suggests that it may possess anti-inflammatory and antioxidant properties, making it a candidate for further investigation in medicinal chemistry.

Case Study:
A study highlighted its application in synthesizing chiral 3-acylglutaric acid derivatives through enzymatic processes. The results indicated that this compound could serve as a precursor for biologically active compounds with potential therapeutic benefits .

Industrial Applications

Production of Specialty Chemicals:
In industrial settings, this compound is utilized to produce specialty chemicals with tailored properties. Its ability to undergo various chemical transformations makes it suitable for producing materials used in diverse applications, from pharmaceuticals to agrochemicals.

Data Summary

Application AreaDescriptionExamples/Case Studies
Chemical Synthesis Intermediate for complex organic moleculesAza-Michael addition; continuous flow reactors
Biological Studies Enzyme inhibition studies; building blocks for biologically active moleculesInvestigations into enzyme interactions
Medicinal Chemistry Potential therapeutic properties; anti-inflammatory and antioxidant effectsSynthesis of chiral derivatives
Industrial Production Production of specialty chemicals with specific propertiesUtilization in pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of dimethyl 3-(benzylamino)pentanedioate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biological activity. The benzylamino group can play a crucial role in binding to these targets, while the ester groups may influence the compound’s solubility and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares dimethyl 3-(benzylamino)pentanedioate with five analogs, focusing on substituent effects, synthesis methods, and applications.

Table 1: Comparative Analysis of Pentanedioate Derivatives

Compound Name Substituent Ester Groups Molecular Weight* Synthesis Method Key Applications References
This compound Benzylamino (C₆H₅CH₂NH-) Methyl ~265.3† Not explicitly described Pharmaceutical intermediates -
Dimethyl 3-(phenylimino)pentanedioate Phenylimino (C₆H₅NH-) Methyl ~247.3 Microwave-assisted cyclization Intermediate for cytotoxic agents
Dimethyl 3-(Nitromethyl)pentanedioate Nitromethyl (O₂NCH₂-) Methyl 219.19 Not specified Organic synthesis intermediate
Diethyl 3-(phenylimino)pentanedioate Phenylimino (C₆H₅NH-) Ethyl ~275.3 Microwave-assisted cyclization Intermediate for cytotoxic agents
Dimethyl 3-oxopentanedioate Oxo (O=) Methyl ~174.1 Esterification of keto-acids Precursor for heterocycles
Dimethyl 3-propylpentanedioate Propyl (CH₂CH₂CH₃) Methyl ~188.2 Enzymatic resolution Synthesis of Brivaracetam

*Molecular weights calculated based on molecular formulas where available.
†Estimated based on analogous structures.

Key Findings:

Substituent Effects on Reactivity and Applications The benzylamino group in the target compound introduces basicity and nucleophilicity, which may enhance interactions with biological targets compared to the electron-withdrawing nitromethyl group in dimethyl 3-(Nitromethyl)pentanedioate . Phenylimino derivatives (e.g., dimethyl/diethyl 3-(phenylimino)pentanedioate) are synthesized via microwave-assisted cyclization and serve as precursors for cytotoxic 4-hydroxyquinolines, highlighting the role of imine groups in facilitating ring-forming reactions . Propyl-substituted analogs (e.g., dimethyl 3-propylpentanedioate) are enzymatically resolved to achieve high chiral purity, critical for synthesizing antiepileptic drugs like Brivaracetam .

Ester Group Influence Methyl esters (e.g., dimethyl 3-oxopentanedioate) are more reactive toward hydrolysis than ethyl esters (e.g., diethyl 3-(phenylimino)pentanedioate), affecting their stability in biological systems .

Synthesis Methodologies Microwave-assisted synthesis (e.g., for phenylimino derivatives) offers rapid reaction times and higher yields compared to traditional heating methods . Enzymatic processes (e.g., for propyl-substituted derivatives) enable stereoselective transformations, avoiding racemization issues common in chemical synthesis .

Research Implications and Gaps

  • The absence of direct data on this compound’s synthesis and applications necessitates extrapolation from structural analogs.
  • Comparative stability studies (e.g., hydrolysis rates of benzylamino vs. nitromethyl derivatives) would clarify its suitability for drug delivery systems.

Biological Activity

Dimethyl 3-(benzylamino)pentanedioate is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including biochemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a benzylamino group attached to a pentanedioate backbone. Its molecular formula is C13H17N O4, and it exhibits properties typical of compounds with both ester and amine functionalities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The benzylamino group enhances binding affinity through non-covalent interactions, which can lead to modulation of enzyme activity or receptor signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by mimicking substrate structures or binding to active sites.
  • Receptor Modulation : It can act as a ligand for certain receptors, influencing cellular responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : Preliminary studies suggest that the compound has potential antioxidant properties, which may contribute to its therapeutic applications in oxidative stress-related conditions.
  • Anti-inflammatory Effects : There is emerging evidence that this compound may reduce inflammation through inhibition of pro-inflammatory cytokines.
  • Antimicrobial Properties : Some investigations have shown that it possesses antimicrobial activity against various bacterial strains.

Case Study 1: Antioxidant Activity

A study investigated the antioxidant potential of this compound using the DPPH radical scavenging assay. The results indicated a significant reduction in radical concentration, suggesting effective scavenging activity.

Concentration (µM)% Inhibition
1025%
5050%
10075%

Case Study 2: Anti-inflammatory Effects

In vitro studies assessed the impact of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The compound significantly decreased levels of TNF-α and IL-6, indicating its potential as an anti-inflammatory agent.

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)
Control150200
Dimethyl Compound7590

Case Study 3: Antimicrobial Activity

The antimicrobial efficacy was evaluated against Gram-positive and Gram-negative bacteria using agar diffusion assays. The compound demonstrated notable inhibition zones, particularly against Staphylococcus aureus.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli10

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